molecular formula C12H14N2O4 B4028616 6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B4028616
M. Wt: 250.25 g/mol
InChI Key: BBMYBQROGHDTTP-UHFFFAOYSA-N
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Description

6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an isoxazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Attachment of the Isoxazole to the Cyclohexene Ring: This step often involves a nucleophilic substitution reaction where the isoxazole derivative reacts with a cyclohexene derivative.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the isoxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazol-3-amine: Shares the isoxazole ring but lacks the cyclohexene and carboxylic acid groups.

    Cyclohexene-1-carboxylic acid: Contains the cyclohexene and carboxylic acid groups but lacks the isoxazole moiety.

Uniqueness

6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-7-6-10(14-18-7)13-11(15)8-4-2-3-5-9(8)12(16)17/h2-3,6,8-9H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMYBQROGHDTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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